An In-depth Technical Guide to the Physical and Chemical Properties of tert-butyl N,N-dimethylcarbamate
An In-depth Technical Guide to the Physical and Chemical Properties of tert-butyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of tert-butyl N,N-dimethylcarbamate. It includes detailed experimental methodologies, reactivity profiles, and safety information tailored for professionals in research and development.
Compound Identification and Physical Properties
Tert-butyl N,N-dimethylcarbamate, also known as N-Boc-dimethylamine, is a carbamate ester characterized by a tert-butoxycarbonyl group attached to a dimethylamino moiety.[1] Its structure lacks the N-H proton found in primary and secondary carbamates, which significantly influences its chemical reactivity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N,N-dimethylcarbamate[1] |
| CAS Number | 7541-17-5[1] |
| Molecular Formula | C₇H₁₅NO₂[1] |
| SMILES | CC(C)(C)OC(=O)N(C)C[1] |
| InChIKey | RJSZFSOFYVMDIC-UHFFFAOYSA-N[1] |
| Synonyms | tert-butyl dimethylcarbamate, N-Boc-dimethylamine, t-butyl N,N-dimethylcarbamate[1] |
Physical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 145.110278721 Da | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Complexity | 124 | PubChem[1] |
Chemical Properties and Reactivity
Tert-butyl N,N-dimethylcarbamate's reactivity is dominated by the carbamate functional group. Unlike N-H containing carbamates, it cannot be deprotonated at the nitrogen. Its primary reactivity centers are the electrophilic carbonyl carbon and the acid-labile tert-butyl group.
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Stability : The tert-butoxycarbonyl (Boc) group is generally stable under basic, nucleophilic, and mild reducing conditions.[2] This stability makes it a useful functional group in multi-step synthesis.
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Acid-Catalyzed Decomposition : The most characteristic reaction is the cleavage of the tert-butyl group under acidic conditions (e.g., with trifluoroacetic acid or HCl). This reaction proceeds via a stable tert-butyl cation, releasing dimethylamine and carbon dioxide. This lability is a cornerstone of Boc protecting group chemistry.[2]
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Applications : It has been described as a surfactant and a DNA intercalator, capable of binding to DNA and inhibiting DNA polymerase, suggesting potential applications in biochemical research.
General Reactivity: Acid-Catalyzed Deprotection
The diagram below illustrates the fundamental acid-catalyzed cleavage mechanism characteristic of tert-butoxycarbonyl groups.
Caption: Acid-catalyzed cleavage of the tert-butyl group.
Experimental Protocols
Synthesis of tert-butyl N,N-dimethylcarbamate
A standard method for the synthesis of N-Boc protected amines involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[2] The following is a representative protocol for the synthesis of tert-butyl N,N-dimethylcarbamate.
Materials:
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Dimethylamine (solution in THF, water, or as hydrochloride salt)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Base (e.g., triethylamine, NaOH, if starting from hydrochloride salt)
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Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Argon or Nitrogen atmosphere
Procedure:
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To a stirred solution of dimethylamine (1.0 eq) in the chosen solvent at 0 °C under an inert atmosphere, add di-tert-butyl dicarbonate (1.05 eq). If using dimethylamine hydrochloride, add a suitable base (e.g., 2.2 eq of triethylamine) to the reaction mixture first.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
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Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
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If using an organic solvent, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two more times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the product via vacuum distillation or column chromatography on silica gel if necessary.
Caption: General workflow for synthesizing the target compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of tert-butyl N,N-dimethylcarbamate.
| Technique | Expected/Observed Peaks |
| ¹H NMR | δ ≈ 2.8-2.9 ppm (singlet, 6H, -N(CH₃)₂) δ ≈ 1.4-1.5 ppm (singlet, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ≈ 155 ppm (C=O) δ ≈ 79-80 ppm (-C (CH₃)₃) δ ≈ 36 ppm (-N(C H₃)₂) δ ≈ 28 ppm (-C(C H₃)₃) |
| IR (Infrared) | ~1690-1710 cm⁻¹ (strong, C=O stretch of carbamate) ~2970-2980 cm⁻¹ (C-H stretch, aliphatic) ~1160-1250 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 145. Common fragments: m/z = 89 ([M - C₄H₈]⁺), m/z = 57 ([C₄H₉]⁺, tert-butyl cation) |
Note: ¹H NMR data are predicted based on typical chemical shifts for similar structures. ¹³C, IR, and MS data are consistent with information available on PubChem for this compound.[1]
Safety and Handling
Proper handling of tert-butyl N,N-dimethylcarbamate is essential in a laboratory setting. Although a specific safety data sheet (SDS) for this exact compound is not widely available, data from related carbamates should be considered for handling procedures.
| Aspect | Recommendation |
| Hazard Class | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains. |
